molecular formula C13H18ClFN2O B6215407 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride CAS No. 1938355-71-5

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride

Cat. No.: B6215407
CAS No.: 1938355-71-5
M. Wt: 272.7
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Description

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group and a piperidinyl acetamide moiety, making it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. The synthetic route often includes:

    Formation of the Fluorophenyl Intermediate:

    Piperidine Ring Formation: The piperidine ring is synthesized via cyclization reactions, often using amines and aldehydes or ketones.

    Acetamide Formation: The final step involves coupling the fluorophenyl intermediate with the piperidine ring through an acetamide linkage, typically using acylation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride can be compared with other similar compounds, such as:

    2-(3-fluorophenyl)piperidine: This compound shares a similar fluorophenyl group but differs in its piperidine substitution pattern.

    Piperazine derivatives: These compounds also feature nitrogen-containing rings and are used in various pharmaceutical applications.

The uniqueness of this compound lies in its specific substitution pattern and potential for diverse chemical modifications .

Properties

CAS No.

1938355-71-5

Molecular Formula

C13H18ClFN2O

Molecular Weight

272.7

Purity

95

Origin of Product

United States

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